DL-Lysine-2-15N dihydrochloride

Catalog No.
S1902660
CAS No.
2747-89-9
M.F
C6H16Cl2N2O2
M. Wt
220.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
DL-Lysine-2-15N dihydrochloride

CAS Number

2747-89-9

Product Name

DL-Lysine-2-15N dihydrochloride

IUPAC Name

6-amino-2-(15N)azanylhexanoic acid;dihydrochloride

Molecular Formula

C6H16Cl2N2O2

Molecular Weight

220.1 g/mol

InChI

InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i8+1;;

InChI Key

JBBURJFZIMRPCZ-IAAMHKOASA-N

SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Canonical SMILES

C(CCN)CC(C(=O)O)N.Cl.Cl

Isomeric SMILES

C(CCN)CC(C(=O)O)[15NH2].Cl.Cl

DL-Lysine-2-15N dihydrochloride is a specific isotope-labeled form of the essential amino acid L-lysine. The "2-15N" designation indicates that the nitrogen atom in the second position of the lysine molecule is enriched with the stable isotope nitrogen-15 (¹⁵N). This enrichment allows scientists to trace the metabolic pathway of lysine in biological systems using techniques like isotope ratio mass spectrometry [].

Protein Turnover Studies

One application of DL-Lysine-2-15N dihydrochloride is in protein turnover studies. By incorporating ¹⁵N-labeled lysine into cells or organisms, researchers can track the incorporation of the labeled amino acid into newly synthesized proteins. By measuring the enrichment of ¹⁵N in isolated proteins over time, scientists can determine the rate of protein synthesis and degradation []. This information is valuable for understanding various biological processes, including muscle growth, wound healing, and aging.

Metabolic Flux Analysis

DL-Lysine-2-15N dihydrochloride can also be used in metabolic flux analysis. This technique allows researchers to measure the rates of individual reactions within a metabolic pathway. By feeding cells or organisms with ¹⁵N-labeled lysine and measuring the distribution of the isotope in various metabolites, scientists can reconstruct the flow of carbon and nitrogen through the lysine biosynthesis pathway []. This information is crucial for understanding how organisms regulate amino acid metabolism and respond to environmental changes.

DL-Lysine-2-15N dihydrochloride is a stable isotope-labeled derivative of lysine, an essential amino acid crucial for protein synthesis and various metabolic processes. The compound is characterized by the incorporation of nitrogen-15, a non-radioactive isotope, which enables researchers to trace its metabolic pathways in biological systems. Its chemical formula is C6H16Cl2N2O2\text{C}_6\text{H}_{16}\text{Cl}_2\text{N}_2\text{O}_2, and it is often utilized in scientific research for its ability to provide insights into lysine metabolism and its physiological roles .

DL-Lysine-2-¹⁵N dihydrochloride acts as a tracer molecule in biological systems. The ¹⁵N isotope serves as a label, allowing researchers to distinguish between newly synthesized molecules containing the labeled lysine and unlabeled molecules present in the system. This enables the study of various cellular processes involving lysine metabolism and protein synthesis [].

  • Oxidation: The amino groups can be oxidized to form oxo derivatives.
  • Reduction: The carboxyl group may be reduced to corresponding alcohols.
  • Substitution: The amino groups are capable of undergoing substitution reactions with various electrophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide and potassium permanganate are commonly used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride can facilitate reductions.
  • Electrophiles for Substitution: Alkyl halides and acyl chlorides are typical electrophiles used in substitution reactions.

Major Products Formed

  • From Oxidation: Formation of oxo derivatives.
  • From Reduction: Alcohols as products.
  • From Substitution: Various substituted lysine derivatives.

DL-Lysine-2-15N dihydrochloride plays a significant role in biological studies. It is primarily used as a tracer in metabolic studies, helping researchers understand lysine's role in protein synthesis, metabolism, and other cellular functions. The nitrogen-15 label allows for precise tracking of the compound through various biochemical processes, providing insights into molecular targets and pathways involved in lysine metabolism .

The synthesis of DL-Lysine-2-15N dihydrochloride typically involves:

  • Synthesis of DL-Lysine: This can be achieved via the reaction of ε-benzoylamino-α-bromocaproic acid with aqueous ammonia, producing ε-benzoyllysine.
  • Hydrolysis: The intermediate ε-benzoyllysine is hydrolyzed using hydrochloric acid to yield DL-Lysine dihydrochloride.
  • Isotopic Labeling: The final step involves the incorporation of nitrogen-15 into the lysine structure during synthesis, ensuring that the product is enriched with the stable isotope .

DL-Lysine-2-15N dihydrochloride has diverse applications across various fields:

  • Chemistry: Used as a tracer in metabolic studies to elucidate lysine metabolism pathways.
  • Biology: Important in proteomics research for studying protein synthesis and degradation mechanisms.
  • Medicine: Employed in clinical diagnostics and therapeutic research to trace metabolic pathways related to diseases.
  • Industry: Utilized in the production of labeled compounds for various industrial applications .

The interaction studies involving DL-Lysine-2-15N dihydrochloride focus on understanding how this compound interacts with various biological molecules. For instance, its incorporation into proteins allows researchers to track changes in protein dynamics under different physiological conditions. Additionally, studies may explore its interactions with enzymes involved in lysine metabolism, providing insights into regulatory mechanisms within metabolic pathways .

Several compounds are similar to DL-Lysine-2-15N dihydrochloride, including:

Compound NameDescription
L-Lysine-4,4,5,5-d4 hydrochlorideA deuterated form of lysine used for similar tracing studies.
L-Lysine-13C6 hydrochlorideA carbon-labeled lysine variant useful in metabolic research.
DL-Lysine-ε-15N dihydrochlorideAnother nitrogen-labeled lysine variant with different isotopic labeling.
DL-Lysine-2-13C dihydrochlorideA carbon-labeled version focusing on different metabolic pathways.

Uniqueness

DL-Lysine-2-15N dihydrochloride stands out due to its specific isotopic labeling with nitrogen-15. This provides distinct advantages for tracing nitrogen-containing metabolites and studying their roles in biological systems, making it particularly valuable for research requiring precise tracking of nitrogen atoms within metabolic pathways .

Sequence

K

Dates

Modify: 2024-04-14

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